molecular formula C20H22N6O4 B14975720 5-amino-N-(3-methoxybenzyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3-methoxybenzyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14975720
M. Wt: 410.4 g/mol
InChI Key: RESDDFFGNUHVGS-UHFFFAOYSA-N
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Description

5-AMINO-1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction involving azides and alkynes.

    Introduction of the amino group: This step often involves the reduction of a nitro group to an amino group using reducing agents such as tin or iron in acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, as mentioned in the synthesis.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nitroso or nitro derivatives, while substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors. This compound could be explored for its ability to inhibit specific enzymes involved in disease pathways.

Medicine

Medicinally, triazole derivatives have shown promise as antifungal, antibacterial, and anticancer agents. This compound could be investigated for similar therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 5-AMINO-1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A simpler triazole derivative with similar core structure but lacking the additional functional groups.

    5-Amino-1,2,3-triazole: Similar to the compound but without the methoxyphenyl and carbamoyl groups.

Uniqueness

The uniqueness of 5-AMINO-1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its complex structure, which provides multiple sites for chemical modification. This makes it a valuable compound for developing new drugs or materials with tailored properties.

Properties

Molecular Formula

C20H22N6O4

Molecular Weight

410.4 g/mol

IUPAC Name

5-amino-1-[2-(2-methoxyanilino)-2-oxoethyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C20H22N6O4/c1-29-14-7-5-6-13(10-14)11-22-20(28)18-19(21)26(25-24-18)12-17(27)23-15-8-3-4-9-16(15)30-2/h3-10H,11-12,21H2,1-2H3,(H,22,28)(H,23,27)

InChI Key

RESDDFFGNUHVGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3OC)N

Origin of Product

United States

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